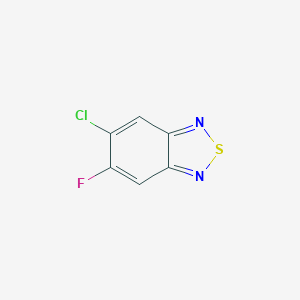

5-Chloro-6-fluoro-2,1,3-benzothiadiazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-6-fluoro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKOABONVNDVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NSN=C21)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371430 | |

| Record name | 5-chloro-6-fluoro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-22-5 | |

| Record name | 5-chloro-6-fluoro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole

This guide provides a comprehensive technical overview for the synthesis of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole, a key heterocyclic building block for researchers and professionals in drug development and materials science. The document outlines a validated synthetic pathway, detailing the necessary precursors, reaction mechanisms, and step-by-step protocols. It also includes essential safety information and expected characterization data to ensure both the integrity of the synthesis and the identity of the final product.

Introduction: The Significance of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole

The 2,1,3-benzothiadiazole scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and ability to participate in various intermolecular interactions. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and biological properties of the resulting molecule. Specifically, 5-Chloro-6-fluoro-2,1,3-benzothiadiazole is a valuable intermediate in the synthesis of novel therapeutic agents and functional organic materials, including those for organic light-emitting diodes (OLEDs) and photovoltaics.[1][2]

This guide presents a robust and reproducible two-step synthetic route to 5-Chloro-6-fluoro-2,1,3-benzothiadiazole, commencing with the synthesis of the key intermediate, 4-chloro-5-fluoro-1,2-phenylenediamine.

Synthetic Pathway Overview

The synthesis of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole is achieved through a two-step process. The first step involves the reduction of 5-chloro-4-fluoro-2-nitroaniline to the corresponding 4-chloro-5-fluoro-1,2-phenylenediamine. The subsequent and final step is the cyclization of this diamine with a sulfur source to form the desired benzothiadiazole ring.

Caption: Overall synthetic route to 5-Chloro-6-fluoro-2,1,3-benzothiadiazole.

Step 1: Synthesis of 4-chloro-5-fluoro-1,2-phenylenediamine

The initial and critical step is the synthesis of the diamine precursor. This is accomplished through the reduction of the commercially available 5-chloro-4-fluoro-2-nitroaniline.

Reaction Scheme

Caption: Reduction of 5-chloro-4-fluoro-2-nitroaniline.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reduction of nitroanilines.

Materials:

-

5-chloro-4-fluoro-2-nitroaniline

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-4-fluoro-2-nitroaniline (1 equivalent).

-

Add ethanol and water to the flask to create a suspension.

-

To this suspension, add iron powder (typically 3-5 equivalents).

-

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

-

Continue refluxing and monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-chloro-5-fluoro-1,2-phenylenediamine can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole

The final step involves the cyclization of the synthesized 4-chloro-5-fluoro-1,2-phenylenediamine with a suitable sulfur source, most commonly thionyl chloride (SOCl₂), to form the benzothiadiazole ring.

Reaction Scheme

Caption: Cyclization to form 5-Chloro-6-fluoro-2,1,3-benzothiadiazole.

Detailed Experimental Protocol

This protocol is based on general and established methods for the synthesis of benzothiadiazoles from ortho-phenylenediamines.

Materials:

-

4-chloro-5-fluoro-1,2-phenylenediamine

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane

-

Pyridine (optional, as a base)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-5-fluoro-1,2-phenylenediamine (1 equivalent) in anhydrous toluene or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the stirred solution. The addition of a small amount of pyridine can be beneficial to neutralize the HCl gas evolved during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC until the starting diamine is no longer detectable.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 5-Chloro-6-fluoro-2,1,3-benzothiadiazole can be purified by column chromatography on silica gel or by recrystallization.

Characterization of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole

The identity and purity of the synthesized 5-Chloro-6-fluoro-2,1,3-benzothiadiazole should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₆H₂ClFN₂S |

| Molecular Weight | 188.61 g/mol |

| Appearance | Expected to be a crystalline solid. |

| ¹H NMR (CDCl₃) | Two doublets in the aromatic region. |

| ¹³C NMR (CDCl₃) | Six signals corresponding to the aromatic carbons. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 188. |

| Infrared (IR) | Characteristic peaks for C-Cl, C-F, C=N, and aromatic C-H stretching. |

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

5-chloro-4-fluoro-2-nitroaniline: This compound is a potential irritant. Avoid inhalation, ingestion, and skin contact.

-

4-chloro-5-fluoro-1,2-phenylenediamine: Phenylenediamines can be toxic and allergenic. Handle with care, avoiding contact with skin and eyes.[3]

-

Thionyl chloride (SOCl₂): This is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases.[4][5] It should be handled with extreme caution, using appropriate personal protective equipment, including gloves, goggles, and a lab coat. All manipulations should be performed in a fume hood.

-

Hydrochloric acid (HCl): A corrosive acid that can cause severe burns. Handle with appropriate personal protective equipment.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can reliably produce this valuable chemical intermediate for their applications in creating novel molecules with potential therapeutic or advanced material properties.

References

-

2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Available from: [Link]

-

5-Chloro-2,1,3-benzothiadiazole | C6H3ClN2S | CID 284123. PubChem. Available from: [Link]

-

4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620. PubChem. Available from: [Link]

-

desyl chloride - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

Safety Data Sheet: Thionyl chloride. Carl ROTH. Available from: [Link]

-

A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. ResearchGate. Available from: [Link]

- RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride. Google Patents.

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. NIH. Available from: [Link]

-

Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. Available from: [Link]

-

Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Bionium. Available from: [Link]

-

Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. ResearchGate. Available from: [Link]

-

Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. MDPI. Available from: [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. Available from: [Link]

-

Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Available from: [Link]

-

4-Chloro-5-fluoro-1,2-phenylenediamine | C6H6ClFN2 | CID 735773. PubChem. Available from: [Link]

-

Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. NIH. Available from: [Link]

-

2-[(2-chloro-6-fluorobenzyl)thio]-5-(pyrrol-1-yl)-1,3,4-thiadiazole - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-fluoro-2,1,3-benzothiadiazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the synergistic effect of the electron-withdrawing benzothiadiazole core and the halogen substituents, make it a valuable scaffold for the design of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole, offering insights into its synthesis, structural characteristics, and expected spectroscopic and thermal behavior. While experimental data for this specific derivative is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to provide a robust predictive framework and detailed experimental protocols for its characterization.

Introduction: The Significance of the Benzothiadiazole Scaffold

The 2,1,3-benzothiadiazole (BTD) core is a bicyclic aromatic system that has garnered substantial attention in the scientific community.[1] Its inherent electron-deficient nature makes it an attractive building block in the design of molecules with tailored electronic and photophysical properties.[2] In the realm of drug discovery, the BTD scaffold is a key component in a variety of pharmacologically active compounds, exhibiting a broad spectrum of biological activities.[1] The introduction of halogen atoms, such as chlorine and fluorine, onto the benzene ring of the BTD core can profoundly influence the molecule's physicochemical properties. These modifications can modulate lipophilicity, metabolic stability, and binding interactions with biological targets, making halogenated BTDs particularly valuable in the development of new therapeutic agents.[3]

This guide focuses specifically on 5-Chloro-6-fluoro-2,1,3-benzothiadiazole, a derivative where the interplay of the chloro and fluoro substituents is anticipated to fine-tune its electronic and steric characteristics. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in research and development.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its molecular structure and unambiguous identifiers.

| Identifier | Value |

| IUPAC Name | 5-Chloro-6-fluoro-2,1,3-benzothiadiazole |

| Molecular Formula | C₆H₂ClFN₂S |

| Molecular Weight | 188.61 g/mol |

| Canonical SMILES | C1=C(C2=NSN=C2C=C1F)Cl |

| InChI Key | (Predicted) |

| CAS Number | (Not assigned) |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis would likely commence from a commercially available or synthetically accessible dichlorofluorobenzene derivative, followed by nitration, reduction of the nitro groups to amines, and subsequent cyclization to form the thiadiazole ring.

Caption: Proposed synthetic route for 5-Chloro-6-fluoro-2,1,3-benzothiadiazole.

General Experimental Protocol for Synthesis

Materials:

-

4-Chloro-5-fluoro-1,2-diaminobenzene

-

Thionyl chloride (SOCl₂)

-

Anhydrous pyridine or other suitable base

-

Anhydrous organic solvent (e.g., toluene, xylene)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-5-fluoro-1,2-diaminobenzene in an anhydrous organic solvent.

-

Cool the solution in an ice bath and slowly add a stoichiometric amount of thionyl chloride.

-

After the addition is complete, add a suitable base such as pyridine to neutralize the generated HCl.

-

Allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified product by NMR, mass spectrometry, and melting point analysis.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 5-Chloro-6-fluoro-2,1,3-benzothiadiazole is scarce. Therefore, a comparative analysis with the parent compound and related halogenated derivatives is essential for predicting its properties.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP (Predicted) |

| 2,1,3-Benzothiadiazole | 136.18 | 43-44[4] | 206[4] | 1.89 |

| 5-Chloro-2,1,3-benzothiadiazole | 170.62 | 55-58 | Not Reported | 2.54 |

| 5,6-Difluoro-2,1,3-benzothiadiazole | 172.17 | Not Reported | Not Reported | 2.12 |

| 5-Chloro-6-fluoro-2,1,3-benzothiadiazole | 188.61 | (Predicted: 60-80) | (Predicted: >210) | (Predicted: 2.7-3.0) |

Expert Insights:

-

Melting Point: The introduction of both chlorine and fluorine atoms is expected to increase the molecular weight and potentially lead to more ordered crystal packing through halogen bonding, resulting in a higher melting point compared to the parent BTD and the monochloro derivative.

-

Boiling Point: The boiling point is anticipated to be higher than that of 2,1,3-benzothiadiazole due to the increased molecular weight and stronger intermolecular forces.

-

Solubility: Halogenation generally increases lipophilicity. Therefore, 5-Chloro-6-fluoro-2,1,3-benzothiadiazole is expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate.[5]

-

pKa: The benzothiadiazole ring is weakly basic. The presence of two electron-withdrawing halogen atoms will further decrease the basicity of the nitrogen atoms, resulting in a very low pKa value.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of purity of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two doublets in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the positions of the chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will exhibit six distinct signals for the carbon atoms of the benzothiadiazole core. The chemical shifts will be significantly affected by the attached halogens, with the carbons directly bonded to fluorine showing characteristic splitting due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will provide a single resonance, confirming the presence of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the heterocyclic ring, and C-Cl and C-F stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum, typically recorded in a solvent like chloroform or methanol, will likely show absorption maxima in the UV region, characteristic of the π-π* transitions within the extended aromatic system of the benzothiadiazole ring.[6]

Thermal Analysis

Understanding the thermal stability of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole is critical for its handling, storage, and application in materials science.

Differential Scanning Calorimetry (DSC)

DSC analysis will be employed to determine the melting point and assess the purity of the compound. A sharp endothermic peak will correspond to the melting transition.

Thermogravimetric Analysis (TGA)

TGA will provide information on the thermal stability and decomposition profile of the molecule. The onset of weight loss will indicate the temperature at which decomposition begins. Benzothiadiazole derivatives are generally known for their good thermal stability.[7]

Experimental Workflows

The following diagrams illustrate the general workflows for the characterization of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole.

Caption: General workflow for the synthesis and characterization of the target compound.

Caption: Workflow for NMR spectroscopic analysis.

Conclusion

5-Chloro-6-fluoro-2,1,3-benzothiadiazole represents a promising molecular scaffold with significant potential in both medicinal chemistry and materials science. While direct experimental data remains limited, this guide provides a comprehensive framework for understanding and predicting its key physicochemical properties based on the well-established chemistry of related benzothiadiazole derivatives. The detailed experimental protocols outlined herein offer a clear path for the synthesis and thorough characterization of this intriguing molecule, paving the way for its exploration in various scientific and technological applications. The synergistic effects of the chloro and fluoro substituents on the electron-deficient benzothiadiazole core warrant further investigation to unlock the full potential of this compound.

References

-

2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

2,1,3-Benzothiadiazole. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

Spectroscopic Investigation and Theoretical Modeling of Benzothiadiazole-Based Charge-Transfer Chromophores. (2022). Unipr.it. Retrieved January 22, 2026, from [Link]

-

1,2,3-Benzothiadiazole. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

5-Chloro-2,1,3-benzothiadiazole. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. (2012). ResearchGate. Retrieved January 22, 2026, from [Link]

-

4-Amino-5-chloro-2,1,3-benzothiadiazole. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

- A process for making a benzothiadiazole derivative. (1995). Google Patents.

-

Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. (2005). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Halogenated Benzothiadiazole Solid Additives Enable 20.12% Efficiency Layer‐by‐Layer Organic Solar Cells. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]

-

5,6-Difluoro-2,1,3-benzothiadiazole. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Benzothiadiazole Halogenation Impact in Conjugated Polymers, a Comprehensive Study. (2019). ACS Publications. Retrieved January 22, 2026, from [Link]

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2016). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (2012). Der Pharma Chemica. Retrieved January 22, 2026, from [Link]

-

Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2023). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Optical Chemosensory Studies of Novel Amphiphilic DA-π-A Benzothiadiazoles for Cyanide Detection. (2022). Sciforum. Retrieved January 22, 2026, from [Link]

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2021). MDPI. Retrieved January 22, 2026, from [Link]

- Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride. (2005). Google Patents.

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2023). MDPI. Retrieved January 22, 2026, from [Link]

Sources

- 1. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 5. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 6. air.unipr.it [air.unipr.it]

- 7. mdpi.com [mdpi.com]

5-Chloro-6-fluoro-2,1,3-benzothiadiazole CAS number

Abstract

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in modern medicinal chemistry, materials science, and diagnostics due to its unique electronic and photophysical properties. This guide provides a comprehensive technical overview of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole, a halogenated derivative of significant interest. While public domain data on this specific compound is limited, this document establishes its chemical context by detailing the synthesis, properties, and applications of closely related, well-documented analogs. We present a plausible synthetic pathway to the target compound, grounded in established chemical principles, and discuss the strategic role of chloro- and fluoro-substituents in tuning molecular function. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage the versatile BTD core in their work.

Introduction: The Significance of the 2,1,3-Benzothiadiazole Core

The 2,1,3-benzothiadiazole (BTD) heterocycle is a bicyclic aromatic system comprising a benzene ring fused to a 1,2,5-thiadiazole ring. This structure is characterized as an electron-deficient π-system, which makes it an exceptional building block for creating donor-acceptor (D-A) chromophores. BTD and its derivatives are pivotal in a multitude of advanced applications, including:

-

Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic transistors, and solar cells.[1][2]

-

Fluorescent Probes: For the design of highly sensitive and selective chemosensors and bioimaging agents.[1]

-

Medicinal Chemistry: As a privileged scaffold for the development of novel therapeutic agents, owing to its ability to engage in various biological interactions.[3][4]

The strategic functionalization of the benzene ring of the BTD core allows for the fine-tuning of its electronic and steric properties. Halogenation, in particular, is a powerful tool. The introduction of chlorine and fluorine atoms, as in 5-Chloro-6-fluoro-2,1,3-benzothiadiazole , is expected to significantly modulate the molecule's frontier molecular orbitals, enhance metabolic stability, and influence intermolecular interactions, making it a highly attractive target for synthesis and application.

Compound Identification and Physicochemical Properties

While a specific CAS number for 5-Chloro-6-fluoro-2,1,3-benzothiadiazole is not currently listed in major chemical databases, we can infer its properties by examining its parent structure and key halogenated analogs. This comparative approach is fundamental in synthetic and medicinal chemistry for predicting the behavior of novel molecular entities.

| Property | 5-Chloro-2,1,3-benzothiadiazole | 5,6-Difluoro-2,1,3-benzothiadiazole | 2,1,3-Benzothiadiazole (Parent) | 5-Chloro-6-fluoro-2,1,3-benzothiadiazole (Predicted) |

| CAS Number | 2207-32-1[5][6] | 1293389-28-2[7] | 273-13-2[8] | Not Assigned |

| Molecular Formula | C₆H₃ClN₂S | C₆H₂F₂N₂S | C₆H₄N₂S | C₆H₂ClFN₂S |

| Molecular Weight | 170.62 g/mol [5] | 172.16 g/mol [7] | 136.17 g/mol [8] | ~188.60 g/mol |

| IUPAC Name | 5-chloro-2,1,3-benzothiadiazole[5] | 5,6-difluoro-2,1,3-benzothiadiazole[7] | 2,1,3-Benzothiadiazole[8] | 5-Chloro-6-fluoro-2,1,3-benzothiadiazole |

| Appearance | Light brown to brown solid[6] | Data not available | Colorless solid, crystallizes on standing[9] | Predicted to be a solid at room temperature |

| Melting Point | 55-57°C[6] | Data not available | 43-44°C[9] | Predicted > 60°C |

Synthesis Pathway and Experimental Protocol

The synthesis of 2,1,3-benzothiadiazoles is reliably achieved through the cyclization of an ortho-phenylenediamine precursor with a sulfur-containing reagent, most commonly thionyl chloride (SOCl₂)[8]. The critical step for synthesizing the target molecule is obtaining the correctly substituted precursor: 4-Chloro-5-fluoro-1,2-phenylenediamine (CAS No. 139512-70-2 or 132942-81-5).[10][11][12]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-stage process: first, the reduction of a commercially available nitroaniline to the diamine, followed by the cyclization to form the BTD ring. This approach is efficient and utilizes established, high-yielding reactions.

Part 1: Synthesis of 4-Chloro-5-fluoro-1,2-phenylenediamine (Intermediate)

This protocol is adapted from established procedures for the reduction of nitroanilines.[10]

Materials:

-

5-Chloro-4-fluoro-2-nitroaniline

-

Methanol (MeOH)

-

Zinc powder (Zn)

-

Hydrazine hydrate

-

Formic acid (90%)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated brine solution

Protocol:

-

Prepare the Reducing Agent: Under ice-bath cooling, slowly add 12.5 mL of 90% formic acid to 12.5 mL of hydrazine hydrate to prepare hydrazine monoformate. Causality: This in-situ formation creates a potent and manageable reducing agent. The reaction is exothermic and requires careful temperature control.

-

Set up the Reaction: In a round-bottom flask, dissolve 5-Chloro-4-fluoro-2-nitroaniline (6 g, 0.03 mol) in methanol (20 mL).

-

Initiate Reduction: Add zinc powder (4 g, 0.06 mol) to the methanol solution. To this slurry, add the freshly prepared hydrazine monoformate solution. Stir the mixture at room temperature under a nitrogen atmosphere. Causality: Zinc acts as a catalyst in this reduction, which generates diimide (N₂H₂) from hydrazine. The reaction is exothermic and produces gas, necessitating an inert atmosphere and careful monitoring.

-

Monitor Reaction: Track the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove zinc solids. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane (DCM). Wash the organic layer twice with a saturated brine solution to remove any remaining hydrazine salts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the target intermediate, 4-Chloro-5-fluoro-1,2-phenylenediamine. The expected yield is high (approx. 89%).[10]

Part 2: Synthesis of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole (Final Product)

This protocol is based on the classical synthesis of the parent BTD.[8]

Materials:

-

4-Chloro-5-fluoro-1,2-phenylenediamine (from Part 1)

-

Thionyl chloride (SOCl₂)

-

Pyridine (anhydrous)

-

An appropriate solvent (e.g., Toluene or Xylene)

Protocol:

-

Dissolve Precursor: In a dry flask under a nitrogen atmosphere, dissolve the 4-Chloro-5-fluoro-1,2-phenylenediamine in anhydrous pyridine.

-

Cyclization Reaction: Cool the solution in an ice bath and slowly add two equivalents of thionyl chloride (SOCl₂) dropwise. Causality: Pyridine acts as both a solvent and a base to neutralize the HCl gas produced during the reaction. The reaction is highly exothermic, and slow addition is crucial to control the temperature and prevent side reactions.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until TLC analysis indicates the complete consumption of the starting material.

-

Isolation and Purification: Cool the reaction mixture and pour it over ice water. The crude product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer should be washed with dilute acid (to remove pyridine), water, and brine. Dry the organic phase, concentrate it, and purify the resulting solid by column chromatography or recrystallization to obtain pure 5-Chloro-6-fluoro-2,1,3-benzothiadiazole.

Applications in Drug Development and Materials Science

The dual halogen substitution in 5-Chloro-6-fluoro-2,1,3-benzothiadiazole makes it a compelling scaffold. The electron-withdrawing nature of both halogens enhances the acceptor character of the BTD core, while the specific stereoelectronic profile can be leveraged for targeted molecular design.

-

Rationale in Medicinal Chemistry: Fluorine is often incorporated into drug candidates to block metabolic oxidation sites, increase binding affinity (through interactions with C-H donors), and modulate pKa. The chloro group provides an additional point of steric and electronic influence. This combination can be used to develop highly specific kinase inhibitors, antimicrobial agents, or serve as a key intermediate for more complex drugs, such as analogs of the muscle relaxant Tizanidine.[4][13][14]

-

Rationale in Materials Science: The strong electron-accepting nature of the di-halogenated BTD core is highly desirable for creating materials with low LUMO (Lowest Unoccupied Molecular Orbital) energy levels. When coupled with suitable donor molecules, this leads to materials with small band gaps, which is essential for applications in red or near-infrared OLEDs, organic photovoltaics, and conductive polymers.[1][2]

Safety and Handling

As no specific safety data sheet (SDS) exists for 5-Chloro-6-fluoro-2,1,3-benzothiadiazole, safety precautions must be based on those for its close structural analogs.

-

5-Chloro-2,1,3-benzothiadiazole (CAS: 2207-32-1):

-

5,6-Difluoro-2,1,3-benzothiadiazole (CAS: 1293389-28-2):

Recommended Handling Procedures: Based on these profiles, 5-Chloro-6-fluoro-2,1,3-benzothiadiazole should be handled with the following precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

5-Chloro-6-fluoro-2,1,3-benzothiadiazole represents a valuable yet underexplored synthetic target. Its predicted properties, stemming from the synergistic effects of the BTD core and dual halogenation, position it as a promising building block for next-generation pharmaceuticals, fluorescent probes, and organic electronic materials. By leveraging established synthetic methodologies for related analogs, this compound is readily accessible for investigation. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and explore the potential of this versatile chemical scaffold.

References

-

Gomes, H. F., et al. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Available at: [Link]

-

Leitch, J. A., et al. (2022). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. Available at: [Link]

-

Holmberg, K. O., et al. (2022). Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution. Chemistry – A European Journal. Available at: [Link]

-

Various Authors. (2021). ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 5-Chloro-2,1,3-benzothiadiazole. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). 5,6-Difluoro-2,1,3-benzothiadiazole. National Center for Biotechnology Information. Retrieved from: [Link]

-

Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. Wikipedia. Retrieved from: [Link]

- Google Patents. (n.d.). EP0644192B1 - A process for making a benzothiadiazole derivative. Google Patents.

- Various Authors. (n.d.).

-

Al-Said, M. S., et al. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Institutes of Health. Available at: [Link]

-

Various Authors. (n.d.). Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride. Google Patents.

Sources

- 1. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Amino-6-chloro-2,1,3-benzothiadiazole | 100191-31-9 | Benchchem [benchchem.com]

- 5. 5-Chloro-2,1,3-benzothiadiazole | C6H3ClN2S | CID 284123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-CHLOROBENZO-2,1,3-THIADIAZOLE | 2207-32-1 [m.chemicalbook.com]

- 7. 5,6-Difluoro-2,1,3-benzothiadiazole | C6H2F2N2S | CID 66554157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. 4-CHLORO-5-FLUORO-O-PHENYLENEDIAMINE | 139512-70-2 [chemicalbook.com]

- 11. 4-CHLORO-5-FLUORO-O-PHENYLENEDIAMINE | 132942-81-5 [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]

- 14. RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride - Google Patents [patents.google.com]

Unraveling the Spectroscopic Signature of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole: A Predictive and Comparative Technical Guide

Introduction: Charting the Unknown

In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 5-Chloro-6-fluoro-2,1,3-benzothiadiazole stands as a molecule of significant interest, owing to the unique electronic properties imparted by the electron-withdrawing chloro and fluoro substituents on the benzothiadiazole core. The 2,1,3-benzothiadiazole scaffold itself is a well-known fluorophore and an integral component in the design of advanced materials and analyte-sensing optical devices.[1] The strategic placement of halogen atoms is a proven methodology to modulate the photophysical and electronic characteristics of the parent molecule, making this particular derivative a compelling target for research and development.

Mass Spectrometry: Deciphering the Molecular Blueprint

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For 5-Chloro-6-fluoro-2,1,3-benzothiadiazole, we can confidently predict the key features of its mass spectrum.

Experimental Protocol (Hypothetical)

A standard protocol for obtaining the mass spectrum would involve electron ionization (EI) or electrospray ionization (ESI).

-

Sample Preparation: A dilute solution of the analyte would be prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) would be employed to ensure accurate mass measurements.

-

Ionization: For EI, a standard 70 eV electron beam would be used. For ESI, the sample solution would be infused into the source at a low flow rate with appropriate capillary voltage and nebulizing gas flow.

-

Data Acquisition: The spectrum would be acquired over a mass range of m/z 50-500.

Predicted Mass Spectrum and Fragmentation Pathway

The predicted mass spectrometric data for 5-Chloro-6-fluoro-2,1,3-benzothiadiazole is summarized in the table below.

| Predicted Feature | m/z (Mass-to-Charge Ratio) | Interpretation |

| Molecular Ion [M] | 187.96 / 189.96 | The presence of a chlorine atom results in a characteristic isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks. |

| Fragment Ion | 152.97 | Loss of a chlorine atom ([M-Cl]). |

| Fragment Ion | 141.98 | Loss of a CNS fragment. |

| Fragment Ion | 122.99 | Loss of a chloro and a cyano radical. |

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the relative stabilities of the resulting fragments. The presence of the halogen atoms will significantly influence these pathways.

Caption: Predicted Mass Spectrometry Fragmentation Pathway of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole.

Justification from Analogous Compounds

Our predictions are strongly supported by the experimental mass spectrometry data of related compounds. For instance, 5-Chloro-2,1,3-benzothiadiazole exhibits a molecular ion at m/z 170.62, and its fragmentation is well-documented.[2] Similarly, the mass spectrum of 4-Amino-5-chloro-2,1,3-benzothiadiazole shows a prominent molecular ion peak at m/z 185, with a clear isotopic pattern for chlorine.[3] The fragmentation of halogenated thiadiazoles often involves the loss of the halogen atom and cleavage of the thiadiazole ring, as has been observed in studies of compounds like 3,4-dichloro-1,2,5-thiadiazole.[4] The predicted fragmentation pathway for 5-Chloro-6-fluoro-2,1,3-benzothiadiazole is therefore a logical extension of these established principles.

Infrared (IR) Spectroscopy: Probing the Vibrational Landscape

Infrared spectroscopy provides critical information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions.

Experimental Protocol (Hypothetical)

The IR spectrum would typically be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory, or alternatively, prepared as a KBr pellet.

-

Data Acquisition: The spectrum would be recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum would be analyzed to identify the characteristic absorption bands corresponding to the various functional groups.

Predicted Infrared (IR) Spectrum

The predicted key IR absorption bands for 5-Chloro-6-fluoro-2,1,3-benzothiadiazole are presented in the following table.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Weak-Medium |

| 1600-1450 | Aromatic C=C Stretch | Medium-Strong |

| 1400-1300 | C-N Stretch | Medium |

| 1250-1000 | C-F Stretch | Strong |

| 850-550 | C-Cl Stretch | Medium-Strong |

Justification from Analogous Compounds

The prediction of the IR spectrum is based on the known vibrational frequencies of similar structural motifs. The aromatic C-H and C=C stretching vibrations are expected in their typical regions. The presence of a strong absorption band for the C-F stretch is a key diagnostic feature for fluorinated aromatic compounds. Experimental data for compounds like 2-[(2-chloro-6-fluorobenzyl)thio]-5-(pyrrol-1-yl)-1,3,4-thiadiazole confirms the presence of both C-Cl and C-F stretching vibrations in the fingerprint region.[5] Furthermore, studies on various thiadiazole derivatives provide a wealth of data on the characteristic vibrations of the heterocyclic ring system. The IR spectrum of 4-Amino-5-chloro-2,1,3-benzothiadiazole also provides a valuable reference for the vibrations of a chlorinated benzothiadiazole core.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by providing detailed information about the chemical environment of individual atoms.

Experimental Protocol (Hypothetical)

High-resolution ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher.

-

Sample Preparation: The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra would be recorded at room temperature. Two-dimensional NMR experiments, such as COSY and HSQC, would be beneficial for unambiguous signal assignment.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values would be determined from the processed spectra.

Predicted ¹H and ¹³C NMR Spectra

The predicted NMR data for 5-Chloro-6-fluoro-2,1,3-benzothiadiazole is summarized below.

¹H NMR (Predicted)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.8 - 8.0 | d | ~8-10 (³JH-F) |

| H-7 | 7.6 - 7.8 | d | ~1-2 (⁴JH-H) |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 | 115 - 120 |

| C-5 | 125 - 130 (d, JC-F) |

| C-6 | 150 - 155 (d, ¹JC-F) |

| C-7 | 110 - 115 |

| C-3a | 150 - 155 |

| C-7a | 150 - 155 |

Caption: Structure of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole.

Justification from Analogous Compounds

The predicted chemical shifts are based on the strong electron-withdrawing nature of the chloro, fluoro, and thiadiazole moieties, which will deshield the aromatic protons and carbons. The ¹H NMR spectrum of 4-Amino-5-chloro-2,1,3-benzothiadiazole shows aromatic protons in the downfield region, which supports our prediction.[7] The introduction of a fluorine atom at the 6-position is expected to cause a significant downfield shift for C-6 due to the large one-bond carbon-fluorine coupling constant, a well-established phenomenon in ¹³C NMR spectroscopy. The proton at the 4-position will exhibit coupling to the fluorine at the 6-position (³JH-F), leading to a doublet. Experimental data for 5,6-Difluorobenzo[c][1][2][3]thiadiazole provides an excellent reference for the effect of fluorine substitution on the chemical shifts of the benzothiadiazole core.[8][9] Furthermore, ¹H and ¹³C NMR data for various substituted 2,1,3-benzothiadiazoles have been reported, providing a solid basis for our predictive assignments.[10]

Conclusion: A Predictive Framework for Discovery

This technical guide has presented a comprehensive, albeit predictive, spectroscopic characterization of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole. By integrating fundamental spectroscopic principles with a comparative analysis of structurally related compounds, we have established a reliable and scientifically grounded framework for the identification and structural elucidation of this novel molecule. The predicted mass spectrum, with its characteristic isotopic pattern and fragmentation pathways, the anticipated key absorptions in the infrared spectrum, and the detailed ¹H and ¹³C NMR chemical shift and coupling constant assignments, collectively provide a unique spectroscopic signature. This guide is intended to be a dynamic resource, to be refined and validated as experimental data becomes available. It underscores the power of predictive spectroscopy as a vital tool in the arsenal of the modern research scientist, enabling the confident navigation of the frontiers of chemical discovery.

References

-

MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved from [Link]

-

ACS Publications. (n.d.). Substituent Effects on Physical and Photovoltaic Properties of 5,6-Difluorobenzo[c][1][2][3]thiadiazole-Based D–A Polymers. Retrieved from [Link]

-

ResearchGate. (2018). Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2,1,3-benzothiadiazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Effective Modulation of 2,1,3-Benzothiadiazoles and 2,1,3- Benzoselenadiazoles Photoluminescence Properties by Pd- Catalyzed C–H Bond Arylations. Retrieved from [Link]

-

PubChem. (n.d.). 5,6-Difluoro-2,1,3-benzothiadiazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-[(2-chloro-6-fluorobenzyl)thio]-5-(pyrrol-1-yl)-1,3,4-thiadiazole. Retrieved from [Link]

Sources

- 1. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices | MDPI [mdpi.com]

- 2. 5-Chloro-2,1,3-benzothiadiazole | C6H3ClN2S | CID 284123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Amino-5-chloro-2,1,3-benzothiadiazole(30536-19-7) IR2 spectrum [chemicalbook.com]

- 7. 4-Amino-5-chloro-2,1,3-benzothiadiazole(30536-19-7) 1H NMR spectrum [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 5,6-Difluoro-2,1,3-benzothiadiazole | C6H2F2N2S | CID 66554157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

crystal structure of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole

An In-Depth Technical Guide to the Determination of the Crystal Structure of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide outlines a comprehensive strategy for the synthesis, crystallization, and structural elucidation of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole. Given the absence of a publicly available crystal structure for this specific molecule, this document serves as a detailed experimental blueprint, grounded in established principles of chemical synthesis and crystallography.

Introduction: The Rationale for Structural Elucidation

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are recognized for a wide spectrum of biological activities and for their utility as fluorescent probes and components in organic electronics.[1][2] The introduction of halogen atoms, such as chlorine and fluorine, onto the benzene ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and intermolecular interactions. These modifications are critical in the rational design of novel therapeutics and functional materials.

The precise three-dimensional arrangement of atoms and molecules in the solid state, as revealed by single-crystal X-ray diffraction, is paramount. This information governs key properties such as solubility, dissolution rate, and bioavailability in pharmaceutical contexts, and dictates charge transport and photophysical behavior in materials. For 5-Chloro-6-fluoro-2,1,3-benzothiadiazole, a molecule of interest in drug discovery programs, understanding its crystal structure is a critical step in its development. This guide provides the scientific rationale and a detailed experimental workflow to achieve this goal.

Synthesis and Characterization

A robust and reproducible synthetic route is the prerequisite for obtaining high-purity material suitable for crystallization. The proposed synthesis is based on well-established methods for the formation of the benzothiadiazole ring system.[3]

Proposed Synthetic Pathway

The synthesis will commence with a commercially available, appropriately substituted benzene derivative, leading to the target compound. A plausible route involves the cyclization of a substituted o-phenylenediamine with a sulfur source.

Figure 1: Proposed synthetic route for 5-Chloro-6-fluoro-2,1,3-benzothiadiazole.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 4-Chloro-5-fluoro-1,2-diaminobenzene (1.0 eq) in anhydrous pyridine (10 mL/g) under an inert atmosphere (N₂), cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add thionyl chloride (2.2 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 5 °C. The causality for slow addition is to control the exothermic reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully pouring the mixture over crushed ice. The resulting precipitate is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

Purification: The crude product will be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The choice of a non-polar/polar solvent system is standard for compounds of moderate polarity. The purified fractions will be combined and the solvent removed under reduced pressure.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 5-Chloro-6-fluoro-2,1,3-benzothiadiazole will be confirmed using a suite of analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation | Aromatic protons with characteristic splitting patterns. |

| ¹³C NMR | Structural confirmation | Signals corresponding to the number of unique carbon atoms. |

| ¹⁹F NMR | Structural confirmation | A singlet or doublet confirming the fluorine environment. |

| Mass Spec (HRMS) | Molecular Weight | Precise mass measurement confirming the molecular formula C₆H₂ClFN₂S. |

| FT-IR | Functional Groups | Vibrational bands characteristic of the benzothiadiazole ring system. |

| Melting Point | Purity Assessment | A sharp melting point is indicative of high purity. |

Strategy for Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. A systematic screening of various crystallization techniques and solvent systems is crucial for success. The planar, relatively rigid structure of the target molecule is conducive to forming ordered crystalline lattices.

Rationale for Solvent Selection

The choice of solvents is guided by the principle of "like dissolves like" and the need for the compound to have moderate solubility. Given the halogenated aromatic nature of the molecule, a range of solvents from non-polar to moderately polar will be screened.

| Solvent Class | Examples | Rationale |

| Non-Polar | Hexane, Toluene | To promote π-π stacking interactions. |

| Chlorinated | Dichloromethane, Chloroform | Good solvating power for halogenated compounds. |

| Ethers | Diethyl ether, THF | Moderate polarity, can participate in weak hydrogen bonding. |

| Alcohols | Methanol, Ethanol, Isopropanol | To explore potential hydrogen bonding with solvent molecules. |

| Ketones | Acetone | A polar aprotic solvent. |

Crystallization Methodologies

A multi-pronged approach to crystallization will be employed to maximize the chances of obtaining suitable crystals.

Figure 2: A systematic workflow for screening crystallization conditions.

Protocol Details:

-

Slow Evaporation: Saturated or near-saturated solutions of the compound in various solvents will be prepared in small vials, loosely capped to allow for slow solvent evaporation over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a good solvent (e.g., dichloromethane) is placed in a small open vial. This vial is then placed inside a larger sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane) in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

-

Slow Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is prepared and then allowed to cool slowly to room temperature, or below, in a controlled manner.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, their structure will be determined using single-crystal X-ray diffraction. This technique provides definitive information on bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.

Data Collection and Processing

-

Crystal Mounting: A well-formed crystal with sharp edges and no visible defects will be selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal will be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data will be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Data Reduction: The raw diffraction images will be processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.

Structure Solution and Refinement

-

Structure Solution: The phase problem will be solved using direct methods or dual-space recycling algorithms to obtain an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model will be refined against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters will be applied to non-hydrogen atoms. Hydrogen atoms will be located in the difference Fourier map and refined with appropriate constraints.

-

Validation: The final structural model will be validated using software tools like PLATON and checked against the standards of the International Union of Crystallography (IUCr). The final structure will be deposited in the Cambridge Structural Database (CSD).

Predictive Analysis of Intermolecular Interactions

Based on the crystal structures of analogous halogenated benzothiadiazoles, we can anticipate the types of non-covalent interactions that will likely govern the crystal packing of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole.[4][5][6] The presence of both chlorine and fluorine atoms, along with the electron-deficient thiadiazole ring and the π-system of the benzene ring, creates a rich landscape for various intermolecular forces.

| Interaction Type | Description | Relevance to Target Molecule |

| π-π Stacking | Attraction between aromatic rings. | The planar benzothiadiazole core is expected to form offset or face-to-face stacks. |

| Halogen Bonding | An attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site. | The chlorine atom can act as a halogen bond donor, interacting with the nitrogen or sulfur atoms of a neighboring molecule. |

| C-H···N/S/F Interactions | Weak hydrogen bonds involving aromatic C-H donors. | These interactions are expected to play a significant role in stabilizing the three-dimensional packing. |

| S···N Contacts | Interactions between the sulfur and nitrogen atoms of adjacent thiadiazole rings. | These are characteristic features in the packing of many benzothiadiazole derivatives.[7] |

The interplay of these interactions will determine the final crystal packing motif, which could range from herringbone arrangements to layered structures. Understanding these forces is crucial for any future crystal engineering efforts.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous plan for determining the . By following a logical progression from synthesis and purification to systematic crystallization screening and final X-ray analysis, this workflow establishes a self-validating system for obtaining high-quality structural data. The resulting crystal structure will provide invaluable insights for researchers in drug development and materials science, enabling a deeper understanding of this important heterocyclic compound and facilitating the design of next-generation molecules with tailored properties.

References

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.). National Institutes of Health. Available at: [Link]

-

Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering. (2014). ResearchGate. Available at: [Link]

-

2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (2021). MDPI. Available at: [Link]

-

Halogenated Benzothiadiazole Solid Additives Enable 20.12% Efficiency Layer‐by‐Layer Organic Solar Cells. (2022). ResearchGate. Available at: [Link]

-

Influence of side-chloro substitution on the thermal and photophysical properties of 2,1,3-benzothiadiazole-based liquid crystals. (2025). ResearchGate. Available at: [Link]

-

Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. (2023). MDPI. Available at: [Link]

-

2,1,3-Benzothiadiazole. (n.d.). Wikipedia. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole: A Technical Guide for Drug Discovery

For Immediate Release

Abstract

This in-depth technical guide addresses the critical physicochemical parameter of solubility for the novel heterocyclic compound, 5-Chloro-6-fluoro-2,1,3-benzothiadiazole. While specific experimental solubility data for this compound is not yet extensively published, this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive framework for predicting, determining, and optimizing its solubility in common laboratory solvents. By leveraging an understanding of its structural attributes and employing robust, validated experimental protocols, researchers can effectively integrate this promising molecule into their discovery and development workflows.

Introduction: The Significance of Solubility in Drug Development

Solubility is a cornerstone of a molecule's developability profile. It directly influences bioavailability, dosage form design, and ultimately, therapeutic efficacy. For emerging heterocyclic compounds like 5-Chloro-6-fluoro-2,1,3-benzothiadiazole, which holds potential in various therapeutic areas due to the broad biological activities of benzothiadiazole derivatives, a thorough understanding of its solubility is paramount.[1][2] This guide will provide the foundational knowledge and practical methodologies to confidently assess and manage the solubility of this compound.

Physicochemical Profile and Solubility Prediction

While direct solubility data for 5-Chloro-6-fluoro-2,1,3-benzothiadiazole is sparse, we can infer its likely behavior by examining its structural features and the properties of closely related analogs.

Structural Analysis

The 2,1,3-benzothiadiazole core is an electron-deficient aromatic system.[3] The presence of two electronegative atoms, a chloro and a fluoro group, at positions 5 and 6 respectively, will further withdraw electron density from the benzene ring. This electronic nature, coupled with the overall planarity of the molecule, suggests that crystal lattice energy could be a significant factor governing its solubility in non-polar solvents.

Comparative Physicochemical Properties

To build a predictive model, we can examine the properties of similar, commercially available compounds:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | XLogP3 | Predicted pKa |

| 5-Chloro-2,1,3-benzothiadiazole | C6H3ClN2S | 170.62[4][5] | 55-57[4] | 2.4[5] | -0.73 ± 0.36[4] |

| 5,6-Difluoro-2,1,3-benzothiadiazole | C6H2F2N2S | 172.16[6] | N/A | 2.0[6] | N/A |

| 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | 185.63 | 87-91 | N/A | N/A |

Data compiled from various chemical suppliers and databases.

Analysis and Prediction for 5-Chloro-6-fluoro-2,1,3-benzothiadiazole:

-

Polarity: The presence of both a chloro and a fluoro group, along with the nitrogen and sulfur heteroatoms, introduces polarity. However, the molecule is predominantly non-polar. The calculated XLogP3 values of related compounds (2.0-2.4) suggest that it will likely have moderate lipophilicity.

-

Aqueous Solubility: The predicted pKa of 5-Chloro-2,1,3-benzothiadiazole is very low, indicating it is not ionizable in physiologically relevant pH ranges.[4] This suggests that the aqueous solubility of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole will be low and largely pH-independent.

-

Organic Solvent Solubility: Based on the principle of "like dissolves like," we can anticipate higher solubility in moderately polar aprotic solvents and chlorinated solvents. Solvents capable of disrupting pi-stacking interactions may also be effective.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocols are based on established, reliable methodologies.[7][8]

The Shake-Flask Method for Thermodynamic Solubility

This gold-standard method determines the equilibrium solubility of a compound in a given solvent.[8]

Protocol:

-

Preparation: Add an excess amount of crystalline 5-Chloro-6-fluoro-2,1,3-benzothiadiazole to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial for ensuring saturation.[8]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (see Section 4).

Causality Behind Experimental Choices:

-

Using an excess of solid: This ensures that the solvent is fully saturated with the compound, leading to the determination of the true equilibrium solubility.

-

Constant temperature and agitation: These conditions ensure that the system reaches a true thermodynamic equilibrium.

-

Careful sampling: Avoiding contamination from the undissolved solid is critical for accurate results.

Visual Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole

Accurate quantification of the dissolved compound is essential for reliable solubility data. UV-Vis spectrophotometry is a straightforward and cost-effective method for chromophoric compounds like benzothiadiazoles.[9]

UV-Vis Spectrophotometry Protocol

-

Determine λmax: Prepare a dilute solution of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole in the solvent of interest. Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[9]

-

Prepare a Calibration Curve:

-

Create a stock solution of the compound with a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to create calibration standards of known concentrations.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration and determine the linear regression equation.

-

-

Sample Analysis:

-

Dilute the supernatant from the solubility experiment to fall within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve's equation to calculate the concentration of the diluted sample and then back-calculate the original concentration in the undiluted supernatant.

-

Self-Validating System: The linearity of the calibration curve (R² value close to 1.0) provides an internal validation of the method's accuracy within the tested concentration range.

Analytical Workflow Diagram

Caption: UV-Vis Quantification Workflow.

Summary and Recommendations

While awaiting extensive published data, this guide provides a robust framework for understanding and determining the solubility of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole.

Predicted Solubility Profile:

-

Low in aqueous media, likely independent of pH.

-

Moderate to good in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) and chlorinated solvents (e.g., dichloromethane, chloroform).

-

Poor in non-polar hydrocarbon solvents (e.g., hexane, heptane).

Recommendations for Researchers:

-

Prioritize experimental determination of solubility using the shake-flask method for accurate thermodynamic data.

-

Develop and validate a simple UV-Vis spectrophotometric method for quantification.

-

For early-stage drug discovery, consider kinetic solubility measurements for higher throughput screening of formulation conditions.

By following the principles and protocols outlined in this guide, researchers can confidently navigate the solubility challenges associated with 5-Chloro-6-fluoro-2,1,3-benzothiadiazole, accelerating its journey from a promising molecule to a potential therapeutic agent.

References

-

de Souza, M. C. B. V., et al. (2021). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Molecules, 26(16), 4969. [Link]

-

González-calderón, D., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(14), 5489. [Link]

-

PubChem. (n.d.). 5-Chloro-2,1,3-benzothiadiazole. Retrieved from [Link]

-

National University of Pharmacy. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]

-

Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(10), 1221. [Link]

-

Pansare, D. N., et al. (2014). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. Journal of Materials Chemistry C, 2(30), 6099-6108. [Link]

-

Qu, D.-Y., Chen, J.-L., & Dia, B. (2013). A fluorescence “switch-on” approach to detect hydrazine in aqueous solution at neutral pH. Analytical Methods, 5(1), 79-82. [Link]

-

Waring, M. J. (2021). Tactics to Improve Solubility. In Drug Discovery and Development. Royal Society of Chemistry. [Link]

-

Zhdankin, V. V. (2004). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. In Science of Synthesis. Thieme. [Link]

-

PubChem. (n.d.). 5,6-Difluoro-2,1,3-benzothiadiazole. Retrieved from [Link]

-

Al-Said, M. S., et al. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 23(11), 2993. [Link]

-

Ingleson, M. J., & Paton, R. S. (2014). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 79(12), 5546–5555. [Link]

-

Fant, K. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Commission. [Link]

-

Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Desai, N. C., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(2), 795-800. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. 5-CHLOROBENZO-2,1,3-THIADIAZOLE | 2207-32-1 [m.chemicalbook.com]

- 5. 5-Chloro-2,1,3-benzothiadiazole | C6H3ClN2S | CID 284123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5,6-Difluoro-2,1,3-benzothiadiazole | C6H2F2N2S | CID 66554157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pdf.benchchem.com [pdf.benchchem.com]

thermal stability of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole

An In-Depth Technical Guide to the Thermal Stability of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole

Authored by: A Senior Application Scientist

Introduction

5-Chloro-6-fluoro-2,1,3-benzothiadiazole is a halogenated heterocyclic compound belonging to the benzothiadiazole class of molecules.[1] Derivatives of 2,1,3-benzothiadiazole are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[2][3] In the context of drug development, understanding the thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is of paramount importance for defining storage conditions, processing parameters, and ensuring the safety of manufacturing processes.[4][5]

This technical guide provides a comprehensive overview of the methodologies used to evaluate the . As direct experimental data for this specific molecule is not extensively available in public literature, this guide will focus on the established, field-proven techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for its characterization.[6][7] The protocols and data interpretation frameworks presented herein are based on best practices for the analysis of related heterocyclic and halogenated aromatic compounds.[8][9]

Pillar 1: The Criticality of Thermal Stability in Drug Development

The thermal stability of a compound like 5-Chloro-6-fluoro-2,1,3-benzothiadiazole dictates several key aspects of its lifecycle in a pharmaceutical setting:

-

Shelf-life and Storage: The temperature at which a compound begins to degrade is a critical parameter for establishing its shelf-life and recommended storage conditions.[4]

-

Manufacturing Processes: Many pharmaceutical manufacturing processes, such as drying, milling, and formulation, involve the input of thermal energy. A thorough understanding of the compound's thermal stability is essential to prevent degradation during these steps.

-